molecular formula C9H11FN2O2 B8738137 4-amino-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 859539-05-2

4-amino-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B8738137
M. Wt: 198.19 g/mol
InChI Key: BIWAWMOGVMZWJH-UHFFFAOYSA-N
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Patent
US07728025B2

Procedure details

15.2 g of ammonium chloride and 8 g of iron powder were added to a suspension of 10.84 g of 2-fluoro-N-methoxy-N-methylbenzamide in 60 ml of methanol and 30 ml of water, and the reaction liquid was heated under reflux for 3 hours. The reaction liquid was filtered through Celite, and the solvent was evaporated away under reduced pressure. The resulting residue was diluted with ethyl acetate, washed with water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure, and the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 1/2 to obtain the entitled compound as a brown oily substance.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10.84 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[F:3][C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[C:6]([N:8]([O:10][CH3:11])[CH3:9])=[O:7]>CO.O.[Fe]>[NH2:2][C:14]1[CH:13]=[CH:12][C:5]([C:6]([N:8]([O:10][CH3:11])[CH3:9])=[O:7])=[C:4]([F:3])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10.84 g
Type
reactant
Smiles
FC1=C(C(=O)N(C)OC)C=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
8 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (
CUSTOM
Type
CUSTOM
Details
hexane/ethyl acetate=9/1 to 1/2 to obtain the entitled compound as a brown oily substance

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C(=O)N(C)OC)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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